molecular formula C22H28N4O4 B2840682 1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide CAS No. 941970-12-3

1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

Cat. No.: B2840682
CAS No.: 941970-12-3
M. Wt: 412.49
InChI Key: MQUAHHOPXUUERJ-UHFFFAOYSA-N
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Description

1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, including a piperidine ring, a carboxamide group, and a pyridine moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the piperidine ring is functionalized to introduce the carboxamide group at the 4-position.

    Introduction of the Pyridine Moiety: The pyridin-3-ylmethyl group is introduced through a nucleophilic substitution reaction, often using pyridine-3-carboxaldehyde or a similar reagent.

    Attachment of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group is typically introduced via an amide coupling reaction, using reagents such as 2,4-dimethoxyaniline and an appropriate coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound, often under mild conditions to preserve the integrity of the functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the piperidine ring or the phenyl group, depending on the reagents and conditions used.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide or the pyridine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic potential in treating diseases, possibly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide: Lacks the pyridin-3-ylmethyl group, which may affect its biological activity.

    N-(pyridin-3-ylmethyl)piperidine-4-carboxamide: Lacks the 2,4-dimethoxyphenyl group, potentially altering its chemical properties and reactivity.

Uniqueness

1-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4/c1-29-18-5-6-19(20(12-18)30-2)25-21(27)15-26-10-7-17(8-11-26)22(28)24-14-16-4-3-9-23-13-16/h3-6,9,12-13,17H,7-8,10-11,14-15H2,1-2H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUAHHOPXUUERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCC3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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